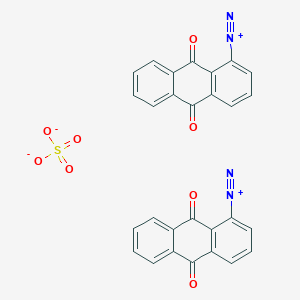
Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) sulfate
Cat. No. B8573090
Key on ui cas rn:
91323-77-2
M. Wt: 566.5 g/mol
InChI Key: JSTJTYPIBUDPLL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04036859
Procedure details


To 150 cc of concentrated sulphuric acid were added under stirring 17 g of sodium nitrite over a period of 15 minutes. After a homogeneous solution had been obtained, there were added to it over a period of 1 hour 50 g of 1-aminoanthraquinone, maintaining the temperature at 30°-35° C. Thereupon, this mass was heated up to 50° C. for about 20 minutes; the homogeneous solution was then cooled down to 30° C. and poured slowly over 350 g of ice. The precipitated diazonium salt was then filtered, well squeezed out, washed with 30 cc of water and then again squeezed out. Thereby were obtained 120 g of humid anthraquinone-1-diazonium sulphate, which were added under stirring to a solution of 79 g of methacrylonitrile in 300 cc of methanol.


[Compound]
Name
ice
Quantity
350 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>>[S:22]([O-:26])([O-:25])(=[O:24])=[O:23].[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a homogeneous solution had been obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 30°-35° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the homogeneous solution was then cooled down to 30° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated diazonium salt was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 30 cc of water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N.C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
